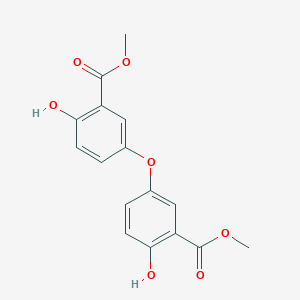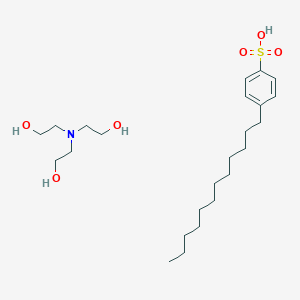
Triethanolamine p-dodecylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine p-dodecylbenzenesulfonate (TPS) is a type of surfactant that is commonly used in scientific research. It is a water-soluble compound that is synthesized using a specific method. TPS has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals.
作用機序
The mechanism of action of Triethanolamine p-dodecylbenzenesulfonate is based on its surfactant properties. Triethanolamine p-dodecylbenzenesulfonate has both hydrophilic and hydrophobic regions, which allows it to interact with both water-soluble and water-insoluble molecules. Triethanolamine p-dodecylbenzenesulfonate is able to form micelles in aqueous solutions, which can solubilize hydrophobic molecules. This property makes Triethanolamine p-dodecylbenzenesulfonate an ideal surfactant for use in various scientific research applications.
生化学的および生理学的効果
Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. Triethanolamine p-dodecylbenzenesulfonate has also been shown to have antimicrobial properties, making it useful in the development of antibacterial and antifungal agents. In addition, Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it useful in the development of anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of Triethanolamine p-dodecylbenzenesulfonate is its ability to solubilize hydrophobic molecules. This property makes it useful in a wide range of scientific research applications. Triethanolamine p-dodecylbenzenesulfonate is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, there are some limitations to the use of Triethanolamine p-dodecylbenzenesulfonate in laboratory experiments. It can be toxic to cells at high concentrations, and its surfactant properties can interfere with some experimental techniques.
将来の方向性
There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research. One area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based drug delivery systems. Triethanolamine p-dodecylbenzenesulfonate has been shown to be an effective surfactant for the preparation of liposomes and other lipid-based drug delivery systems. Another area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based antimicrobial agents. Triethanolamine p-dodecylbenzenesulfonate has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial and antifungal agents. Finally, there is interest in the development of Triethanolamine p-dodecylbenzenesulfonate-based anti-inflammatory drugs. Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, Triethanolamine p-dodecylbenzenesulfonate is a water-soluble surfactant that is commonly used in scientific research. It is synthesized using a specific method and has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals. Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects, and its surfactant properties make it useful in a wide range of laboratory experiments. There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research, including the development of new drug delivery systems, antimicrobial agents, and anti-inflammatory drugs.
合成法
Triethanolamine p-dodecylbenzenesulfonate is synthesized using a specific method that involves the reaction between p-dodecylbenzenesulfonic acid and triethanolamine. The reaction is carried out in the presence of a solvent and a catalyst. The resulting product is a white crystalline powder that is water-soluble. The synthesis of Triethanolamine p-dodecylbenzenesulfonate is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
Triethanolamine p-dodecylbenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a surfactant in various biochemical and biotechnological experiments. Triethanolamine p-dodecylbenzenesulfonate is used to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. It is also used in the preparation of liposomes and other lipid-based drug delivery systems.
特性
CAS番号 |
3088-30-0 |
|---|---|
製品名 |
Triethanolamine p-dodecylbenzenesulfonate |
分子式 |
C24H45NO6S |
分子量 |
475.7 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h13-16H,2-12H2,1H3,(H,19,20,21);8-10H,1-6H2 |
InChIキー |
JHWLWOYSFJIYQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
その他のCAS番号 |
27323-41-7 67924-05-4 3088-30-0 |
物理的記述 |
Liquid |
ピクトグラム |
Corrosive; Irritant |
同義語 |
4-Dodecyl-benzenesulfonic Acid compd. with 2,2’,2’’-Nitrilotris[ethanol]; _x000B_p-Dodecyl-benzenesulfonic acid compd. with 2,2’,2’’-Nitrilotriethanol; 2,2’,2’’-Nitrilotri-ethanol compd. with p-Dodecylbenzenesulfonic Scid; 2,2’,2’’-Nitrilotris-ethanol 4-Dod |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
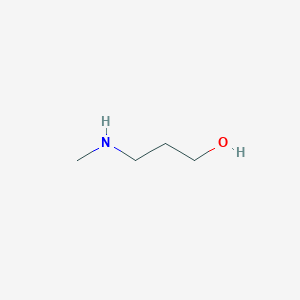
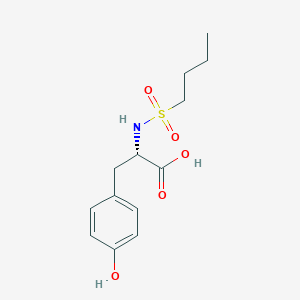
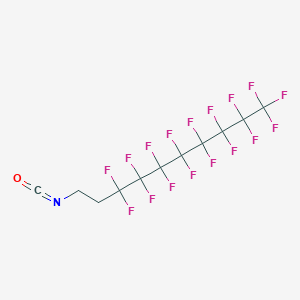
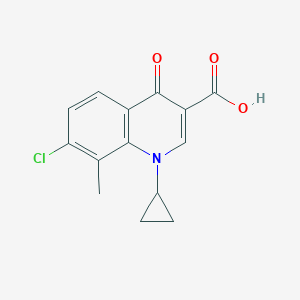
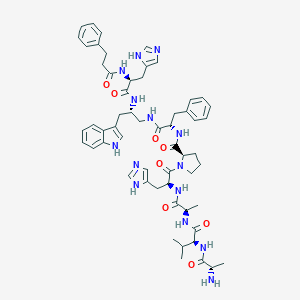
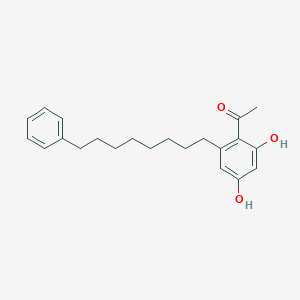
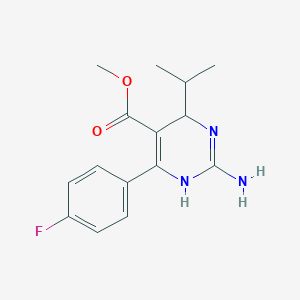
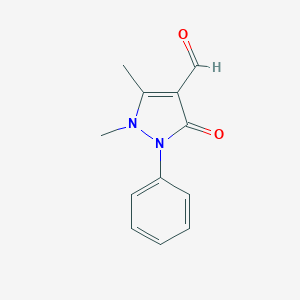



![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
